Home > Products > Building Blocks P4139 > 4-(Aminomethyl)-1(2H)-phthalazinone
4-(Aminomethyl)-1(2H)-phthalazinone - 22370-18-9

4-(Aminomethyl)-1(2H)-phthalazinone

Catalog Number: EVT-401463
CAS Number: 22370-18-9
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MRTX1719

Compound Description: MRTX1719 is a potent and selective inhibitor of the PRMT5•MTA complex, demonstrating promising anticancer activity, especially against MTAP-deleted cancers. Developed through fragment-based screening and structure-guided optimization, MRTX1719 selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells [, , , ]. It exhibits dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors, correlating with antitumor activity in vivo [, , , ].

Relevance: MRTX1719 represents a significant advancement in developing selective PRMT5 inhibitors for MTAP-deleted cancers. Structurally, MRTX1719 is based on a 4-(aminomethyl)phthalazin-1(2H)-one core, directly connecting it to 4-(Aminomethyl)-1(2H)-phthalazinone [, , , ]. Further modifications on the phthalazinone scaffold contribute to MRTX1719's enhanced potency and selectivity.

4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives

Compound Description: This series of compounds, particularly derivative DDT26, shows potent inhibitory activity against BRD4, a target in cancer therapy []. DDT26 demonstrates anti-proliferative activity against various breast cancer cell lines and exhibits moderate PARP1 inhibitory activity [].

Relevance: The 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives share the core phthalazin-1(2H)-one structure with 4-(Aminomethyl)-1(2H)-phthalazinone, highlighting the versatility of this scaffold in medicinal chemistry []. The difference lies in the substitution at the 4-position of the phthalazinone ring.

4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one

Compound Description: This compound is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 [, , , , , , ]. It exhibits promising activity against BRCA1-deficient breast cancer cell lines and is currently under clinical development for treating BRCA1- and BRCA2-defective cancers [, ].

Relevance: Similar to MRTX1719, this compound shares the 4-(aminomethyl)phthalazin-1(2H)-one core with 4-(Aminomethyl)-1(2H)-phthalazinone [, , , , , , ]. The presence of a substituted benzyl group at the 4-position further emphasizes the potential for modification on this core structure to target specific biological pathways.

Overview

4-(Aminomethyl)-1(2H)-phthalazinone, also known as 4-(aminomethyl)phthalazin-1(2H)-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the phthalazinone family, which has been explored for various pharmacological applications, including anti-cancer and anti-inflammatory properties. The structural characteristics of 4-(aminomethyl)-1(2H)-phthalazinone facilitate its interaction with biological targets, making it a valuable subject for research.

Source

The compound can be synthesized through various chemical methods involving phthalazine derivatives. These methods often utilize palladium-catalyzed reactions and multicomponent synthesis techniques. The availability of starting materials like phthalazin-1(2H)-one and its derivatives allows for the efficient production of 4-(aminomethyl)-1(2H)-phthalazinone in laboratory settings .

Classification

4-(Aminomethyl)-1(2H)-phthalazinone can be classified as:

  • Chemical Class: Phthalazinones
  • Functional Group: Amino group attached to a phthalazine core
  • IUPAC Name: 4-(aminomethyl)-1(2H)-phthalazinone
Synthesis Analysis

Methods

The synthesis of 4-(aminomethyl)-1(2H)-phthalazinone can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions: This involves the coupling of brominated phthalazinones with amines, allowing for selective functionalization at the nitrogen atom .
  • Multicomponent Reactions: These reactions are advantageous due to their ability to create complex molecules efficiently from multiple reactants in a single step.

Technical Details

A common synthetic route begins with the bromination of phthalazin-1(2H)-one to produce a brominated intermediate, which is then subjected to nucleophilic substitution with an appropriate amine under basic conditions. The reaction typically requires careful control of temperature and reaction time to achieve high yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(aminomethyl)-1(2H)-phthalazinone features:

  • A phthalazine ring system (a bicyclic structure derived from benzene and pyrazine).
  • An amino group (-NH2) attached to the fourth carbon of the phthalazine ring.
  • A carbonyl group (C=O) at the first position of the ring.

Data

The molecular formula is C9H10N2O, with a molecular weight of approximately 162.19 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy that can be used for structural elucidation, such as distinct peaks corresponding to the amino and aromatic protons .

Chemical Reactions Analysis

Reactions

4-(Aminomethyl)-1(2H)-phthalazinone can participate in various chemical reactions:

  • Alkylation Reactions: The amino group can undergo alkylation to form substituted derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or hydrazones, expanding its utility in synthetic organic chemistry.

Technical Details

For example, alkylation reactions often involve treating the compound with alkyl halides in the presence of a base such as potassium carbonate. The reaction conditions must be optimized to minimize side reactions and maximize yield .

Mechanism of Action

Process

The mechanism of action for compounds derived from 4-(aminomethyl)-1(2H)-phthalazinone often involves interaction with biological targets such as enzymes or receptors. The amino group can facilitate hydrogen bonding and electrostatic interactions with target sites, enhancing binding affinity and specificity.

Data

Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting that their mechanism may involve disruption of cellular processes or induction of apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Melting points may vary based on purity but are generally within the range of 150–160 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as methanol and ethanol but may have limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

4-(Aminomethyl)-1(2H)-phthalazinone and its derivatives have several applications:

  • Pharmaceutical Research: Investigated for their potential as anti-cancer agents due to their ability to inhibit tumor growth.
  • Ligands in Coordination Chemistry: Used in synthesizing metal complexes that may exhibit unique catalytic properties.
  • Biological Studies: Explored for their role in enzyme inhibition and other biochemical pathways.

The ongoing research into this compound highlights its versatility and importance in drug discovery and medicinal chemistry .

Introduction to Phthalazinone Scaffolds in Medicinal Chemistry

Historical Evolution of Phthalazinone Derivatives in Drug Discovery

The investigation of phthalazinone derivatives in medicinal chemistry spans several decades, evolving from simple analogues to sophisticated therapeutic agents. Initial interest emerged from observations of their inherent bioactivity in various screening programs, leading to systematic exploration of their therapeutic potential. While natural occurrences of the 1,2-diazine ring remain relatively uncommon, notable exceptions include pyridazomycin and azamerone—natural products isolated from Streptomyces cultures that demonstrated intriguing biological activities and inspired synthetic efforts [1].

The 1980s and 1990s witnessed significant advancements with the development of first-generation phthalazinone drugs. Landmark achievements included the discovery of potent aldose reductase inhibitors for diabetes complications and early poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. These discoveries validated the scaffold's therapeutic relevance and stimulated extensive structure-activity relationship studies. The strategic incorporation of substituents at the C4 position, particularly aminomethyl derivatives, emerged as a critical design element for enhancing target affinity and selectivity. The evolution continued through the 2000s with optimized derivatives showing improved pharmacokinetic profiles, exemplified by advanced PARP inhibitors in oncology and novel agents targeting neurological disorders [1] [6].

Table 1: Therapeutic Applications of Phthalazinone Derivatives

Therapeutic AreaSignificanceKey Derivatives/Applications
Anticancer AgentsPARP inhibition, DNA repair disruptionPARP inhibitors in BRCA-mutant cancers
Antidiabetic TherapyAldose reductase inhibition, complication managementZopolrestat and related structural analogues
Neurological DisordersMAO inhibition, cholinesterase modulation4-Aminomethyl derivatives for Alzheimer's therapy
Cardiovascular AgentsAntihypertensive and antiplatelet effectsPDE inhibitors, vasorelaxant compounds
Anti-inflammatoryCOX/LOX pathway modulationAnalgesic compounds with reduced ulcerogenic effects

Recent research has shifted toward multifunctional ligands, particularly in complex neurodegenerative conditions like Alzheimer's disease. Contemporary drug design leverages the 4-(aminomethyl)-1(2H)-phthalazinone scaffold to simultaneously address multiple pathological targets, including acetylcholinesterase (AChE), monoamine oxidases (MAOs), and amyloid-beta aggregation. This evolution from single-target agents to multipotent therapeutics represents a paradigm shift in phthalazinone applications and highlights the scaffold's adaptability to modern drug discovery challenges [1] [6].

Structural and Functional Significance of 4-Substituted Phthalazinones

The C4 position of the phthalazinone scaffold serves as a critical modification site for optimizing pharmacological properties, with the 4-aminomethyl substitution conferring distinct advantages. The aminomethyl moiety (-CH₂NH₂) enhances water solubility through protonation at physiological pH while providing a flexible spacer for engaging with complementary residues in enzyme binding pockets. This substituent establishes critical hydrogen bonds with biological targets, significantly improving binding affinity compared to unsubstituted analogues. The protonatable nitrogen facilitates interactions with aspartate or glutamate residues common in enzymatic active sites, while the methylene linker provides optimal distance for these interactions without introducing steric hindrance [1] [6].

The electronic influence of the 4-aminomethyl group extends beyond hydrogen bonding capabilities. This electron-donating substituent modulates electron density throughout the phthalazinone system, enhancing interactions with aromatic residues in target proteins through π-π stacking and cation-π interactions. The resultant improvement in target affinity has been demonstrated across multiple target classes, including kinases, phosphodiesterases, and monoamine oxidases. In Alzheimer's therapeutics specifically, 4-(aminomethyl) substitution enables simultaneous engagement with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase—a dual-binding mechanism crucial for blocking amyloid-beta aggregation [6].

Table 2: Impact of C4 Substituents on Phthalazinone Bioactivity

C4 SubstituentTarget EngagementFunctional Advantage
UnsubstitutedLimited H-bond capabilityBaseline activity, lower potency
4-AminomethylBidentate H-bonding, ionic interactionsEnhanced target affinity, multipotent ligands
4-ArylExtended π-system for stackingImproved selectivity for hydrophobic binding pockets
4-HeteroarylDual H-bond acceptors/donorsSpecificity for complementary enzyme domains
4-AlkylHydrophobic pocket occupationIncreased membrane permeability

The functional versatility of 4-(aminomethyl) substitution enables the creation of multitarget-directed ligands (MTDLs), particularly valuable for complex neurodegenerative disorders. Compound 15b—a prototypical 4-(aminomethyl) derivative—exhibits balanced inhibition of MAO-A (IC₅₀ = 6.4 µM), MAO-B (IC₅₀ = 0.7 µM), and AChE (IC₅₀ = 8.2 µM), alongside significant activity against amyloid-beta aggregation. This multi-target engagement profile stems from the scaffold's ability to adopt distinct binding modes in different enzymes while maintaining favorable drug-like properties. The aminomethyl group enhances blood-brain barrier permeability, a critical feature for central nervous system agents, as confirmed by in vitro PAMPA-BBB models with high permeability scores (Pe > 4.0 × 10⁻⁶ cm/s) [6].

Role of Tautomerism and Aromaticity in Phthalazinone Bioactivity

The tautomeric equilibrium between lactam (1A) and lactim (1B) forms fundamentally influences the physicochemical and biological properties of phthalazinone derivatives. Theoretical and crystallographic studies confirm the lactam form (1A) as predominantly stable, existing in a nearly coplanar arrangement with the fused benzene ring. This planarity creates an extended conjugated system that enhances intermolecular interactions with biological targets. The lactam structure features a carbonyl group capable of accepting hydrogen bonds and an NH group serving as a hydrogen bond donor—dual functionalities critical for biomolecular recognition [1] [3].

Benzo-fusion significantly stabilizes the lactam tautomer despite its reduced aromatic character compared to the lactim form. Recent computational analyses reveal that benzo-fusion diminishes the aromaticity difference between tautomers from approximately 10 kcal/mol in monocyclic pyridazinones to less than 2 kcal/mol in phthalazinones. This energetic minimization explains the predominance of the lactam form observed in both solution and solid states. The crystal structure of phthalazin-1(2H)-one confirms near-perfect coplanarity between the pyridazine and benzene rings, facilitating optimal π-orbital overlap and electron delocalization throughout the bicyclic system [1] [3].

The electronic distribution resulting from tautomeric preference directly influences bioactivity. The polarized carbonyl in the lactam form creates an electron-deficient region that can attract positively charged residues in enzyme active sites. Simultaneously, the electron-rich benzene ring facilitates π-stacking with aromatic amino acids. This electronic complementarity explains the scaffold's affinity for diverse targets, including kinases, polymerases, and oxidoreductases. For 4-(aminomethyl) derivatives, the electron-donating properties of the substituent further modulate this tautomeric balance, potentially enhancing the lactam form's stability and its hydrogen-bonding capacity with biological targets [1] [3].

Table 3: Molecular Characteristics of 4-(Aminomethyl)-1(2H)-Phthalazinone

PropertyValue/SignificanceMethod/Reference
Molecular FormulaC₉H₉N₃OElemental Analysis
Molecular Weight175.19 g/mol [5] [8]
Hydrogen Bond Donors2 (NH lactam, NH₂ aminomethyl)Computational Chemistry
Hydrogen Bond Acceptors3 (Carbonyl O, ring N, NH₂) [5] [8]
Topological PSA67.5 Ų [7]
logP0.38 (Predicted)XLogP3 [7]
Rotatable Bonds1 (aminomethyl group) [5]
Tautomeric PreferenceLactam form (1A) predominantX-ray crystallography [1]

The bioactivity implications of this tautomerism manifest clearly in enzyme inhibition mechanisms. For PARP inhibitors containing the phthalazinone core, the lactam carbonyl forms a critical hydrogen bond with Ser904 in the catalytic domain, while the NH group interacts with Gly863 backbone. This binding mode, observed in crystal structures, depends entirely on the lactam tautomer's persistence. Similarly, in MAO-B inhibition, the lactam carbonyl interacts with water molecules coordinating to FAD cofactor, while the aminomethyl group forms salt bridges with Glu84 or Tyr326 residues. The stability of these interactions relies on the consistent electronic profile maintained by tautomeric preference, demonstrating how fundamental molecular properties translate to biological activity [1] [6].

Properties

CAS Number

22370-18-9

Product Name

4-(Aminomethyl)-1(2H)-phthalazinone

IUPAC Name

4-(aminomethyl)-2H-phthalazin-1-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13)

InChI Key

BCORFYODLSYUNB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.